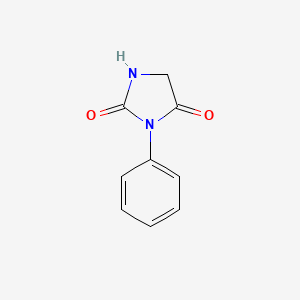3-Phenylimidazolidine-2,4-dione
CAS No.: 2221-13-8
Cat. No.: VC2405345
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2221-13-8 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
| Standard InChI Key | RUEGAVIENIPHGK-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
| Canonical SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Properties
3-Phenylimidazolidine-2,4-dione is characterized by a distinct molecular structure and specific physicochemical properties that influence its biological activity and synthetic applications.
Basic Identification
| Property | Value |
|---|---|
| CAS Number | 2221-13-8 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-phenylimidazolidine-2,4-dione |
| Alternative Names | 3-Phenylhydantoin; N-phenyl-2,5-imidazolinedione; 3-phenyl-2,4-imidazolidinedione |
| InChI | InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
| Canonical SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | White solid |
| Melting Point | 194-195°C (decomposition) |
| Boiling Point | 326.3°C at 760 mmHg |
| Density | 1.324±0.06 g/cm³ |
| LogP | 1.13660 |
| pKa | 8.07±0.70 (Predicted) |
| Solubility | Soluble in polar organic solvents |
The compound features a phenyl ring attached to the N-3 position of an imidazolidine-2,4-dione core structure. This arrangement creates a molecule with specific spatial configurations that influence its interactions with biological targets .
Synthetic Methodologies
Several approaches have been developed for the synthesis of 3-phenylimidazolidine-2,4-dione and its derivatives, each offering distinct advantages depending on the desired substitution patterns.
Classical Synthesis
The most common method involves the reaction of phenylglyoxal with phenylurea under acidic conditions. This method typically employs an acetic acid-hydrochloric acid mixture with reflux for 4-6 hours, yielding the target compound in moderate to good yields (59-64%) .
Alternative Synthetic Routes
Another approach involves the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate, followed by cyclization under acidic conditions. This method has been employed to synthesize various 3-phenylimidazolidine-2,4-dione derivatives with different substituents at the C-5 position .
The reaction typically proceeds as follows:
-
Formation of the urea or thiourea intermediate
-
Cyclization under acidic conditions to form the imidazolidine ring
-
Purification through recrystallization from ethanol/water mixtures
These synthetic methodologies provide flexibility for introducing various substituents, enabling the generation of diverse libraries of compounds for structure-activity relationship studies .
Structural Analogs and Derivatives
The basic 3-phenylimidazolidine-2,4-dione scaffold serves as a versatile template for the development of numerous derivatives with modified biological profiles.
Commonly Studied Derivatives
Thioxo Derivatives
Replacing the carbonyl group at position 2 with a thiocarbonyl group generates 2-thioxoimidazolidin-4-one derivatives, which often display modified pharmacological profiles compared to their 2,4-dione counterparts .
Pharmacological Activities and Applications
Research has demonstrated that 3-phenylimidazolidine-2,4-dione and its derivatives possess several biological activities that make them promising candidates for various therapeutic applications.
Cannabinoid Receptor Modulation
Several derivatives, particularly 1,3,5-triphenylimidazolidine-2,4-diones, have shown significant activity as cannabinoid receptor antagonists and inverse agonists. Structure-activity relationship studies have revealed that:
-
Halogen substituents (especially chlorine or bromine) at the para position of N-1 and N-3 phenyl rings enhance CB1 receptor affinity
-
Specific derivatives exhibit Ki values in the nanomolar range (243-353 nM)
These compounds have potential applications in treating obesity, metabolic syndrome, and drug dependence related to opiates, nicotine, and alcohol .
Analgesic Activity
Treatment with 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) at doses of 250 and 500 mg/kg (i.p.) significantly reduced the number of writhings in mice (7.3 ± 2.3 and 3.6 ± 1.7, respectively) compared to control (22.1 ± 6.0), indicating analgesic effects .
Structure-Activity Relationships
Extensive structure-activity relationship studies have provided valuable insights into the molecular features that influence the biological activity of 3-phenylimidazolidine-2,4-dione derivatives.
Key Structure-Activity Findings
Binding Mode Considerations
Research Applications
The compound and its derivatives serve as valuable tools in various research contexts:
-
Medicinal chemistry programs targeting cannabinoid receptors
-
Pharmacological studies of pain mechanisms
-
Cardiovascular research
-
Structure-based drug design efforts
-
Synthesis of novel heterocyclic compounds
Current Research Directions and Future Perspectives
Research on 3-phenylimidazolidine-2,4-dione continues to evolve, with several promising directions currently being explored.
Emerging Research Areas
-
Development of more selective cannabinoid receptor modulators with reduced side effects
-
Exploration of additional biological targets beyond cannabinoid receptors
-
Investigation of synergistic effects when combined with established therapeutic agents
-
Structure-based optimization to enhance potency and pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume